molecular formula C7H8ClN B13219296 4-Chloro-3-ethylpyridine

4-Chloro-3-ethylpyridine

Cat. No.: B13219296
M. Wt: 141.60 g/mol
InChI Key: QSQSDSYZUOKOMZ-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethylpyridine can be achieved through several methods. One common method involves the chlorination of 3-ethylpyridine using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the use of 4-chloropyridine as a starting material. The ethylation of 4-chloropyridine can be performed using ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control of reaction conditions and higher yields. Catalysts such as iron(III) chloride or aluminum chloride are commonly used to facilitate the chlorination process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, room temperature.

Major Products Formed

    Substitution: 3-Ethyl-4-methoxypyridine.

    Oxidation: 4-Chloro-3-pyridinecarboxylic acid.

    Reduction: this compound.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.

    3-Chloropyridine: Chlorine atom at the 3-position.

    4-Chloropyridine: Chlorine atom at the 4-position without the ethyl group.

Uniqueness

4-Chloro-3-ethylpyridine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

4-chloro-3-ethylpyridine

InChI

InChI=1S/C7H8ClN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3

InChI Key

QSQSDSYZUOKOMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1)Cl

Origin of Product

United States

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